molecular formula C20H17N5O2 B2952124 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 955599-46-9

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2952124
CAS No.: 955599-46-9
M. Wt: 359.389
InChI Key: KCXYHKWFSKULLI-UHFFFAOYSA-N
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Description

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a synthetic compound known for its complex molecular structure and diverse chemical properties. It has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. The compound's unique arrangement of functional groups enables it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyridazine core and the subsequent addition of functional groups. Common synthetic routes include cyclization reactions, condensation reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for optimizing yield and purity.

Industrial Production Methods: : Industrial-scale production typically relies on optimizing the synthetic route for cost-effectiveness and scalability. This often involves the use of robust catalysts, continuous flow reactors, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution depending on the reaction conditions.

Common Reagents and Conditions: : The choice of reagents and conditions varies based on the desired reaction. For instance, oxidation reactions may require acidic or basic media, while reductions may necessitate anhydrous conditions.

Major Products: : The primary products from these reactions depend on the nature of the starting materials and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has found use in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

  • Medicine: : Explored for its potential therapeutic applications, such as drug development for treating various diseases.

  • Industry: : Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other pyrazolopyridazines, such as 2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-yl)-N-phenylacetamide and 2-(7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide.

Uniqueness: : What sets 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide apart is its specific arrangement of functional groups, which impart unique chemical properties and reactivity profiles

There you have it—a full tour through the world of this compound! This molecule is a bit of a chemical celebrity. What part of it caught your interest?

Properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-17-12-21-25(16-10-6-3-7-11-16)19(17)20(27)24(23-14)13-18(26)22-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXYHKWFSKULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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